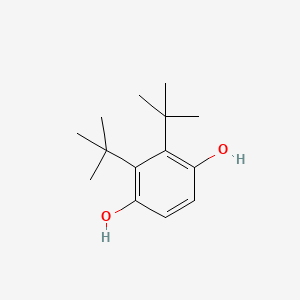

2,5-Di-tert-butylhydroquinone

Description

The Expert Panel concludes that the available data are insufficient to support the safety of Di-t-Butylhydroquinone for use in cosmetic products.

Ca2+-ATPase antagonist

Structure

3D Structure

Properties

IUPAC Name |

2,5-ditert-butylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-13(2,3)9-7-12(16)10(8-11(9)15)14(4,5)6/h7-8,15-16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZODKRWQWUWGCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1O)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041248 | |

| Record name | 2,5-Di-tert-butylbenzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2,5-Di-tert-butylhydroquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

88-58-4 | |

| Record name | 2,5-Di-tert-butylhydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Di-tert-butylhydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-di-tert-butylhydroquinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04638 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,5-Di-tert-butylhydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Di-tert-butylhydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediol, 2,5-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Di-tert-butylbenzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-di-tert-butylhydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-TERT-BUTYLHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26XK13B61B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,5-Di-tert-butylhydroquinone (DTBHQ): An In-depth Technical Guide

Introduction

2,5-Di-tert-butylhydroquinone (DTBHQ), with the CAS number 88-58-4, is a highly effective synthetic antioxidant and stabilizer.[1] It belongs to the class of organic compounds known as hydroquinones, specifically a derivative of benzene-1,4-diol substituted with two tert-butyl groups.[2] This structural modification enhances its stability and solubility in non-polar substances, making it a valuable additive in a wide range of industrial applications, including polymers, rubbers, plastics, coatings, and oils.[1][3] DTBHQ's primary function is to inhibit or retard oxidation reactions by scavenging free radicals, thereby preventing the degradation of materials and extending their shelf life.[3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, biological interactions, and analytical methods pertaining to DTBHQ, tailored for researchers and professionals in drug development and chemical sciences.

Core Chemical and Physical Properties

DTBHQ is typically an off-white to light beige crystalline powder.[1][3] Its physical and chemical characteristics are crucial for its application in various industrial processes, particularly those requiring high-temperature stability.[1]

Table 1: General Physical and Chemical Properties of DTBHQ

| Property | Value | Source(s) |

| IUPAC Name | 2,5-di-tert-butylbenzene-1,4-diol | [5][6] |

| Synonyms | DTBHQ, 2,5-TBHQ, DBHQ, Antioxidant DTBHQ | [7] |

| CAS Number | 88-58-4 | [1][7] |

| Molecular Formula | C₁₄H₂₂O₂ | [1][7] |

| Molecular Weight | 222.32 g/mol | [2][7] |

| Appearance | Off-white, light beige to pink-beige crystalline powder | [1][3][8] |

| Melting Point | 210 - 218 °C | [1][3][7] |

| Boiling Point | 313 - 321 °C | [1][7][9] |

| Water Solubility | 3.8 mg/L at 20°C | [7][8] |

| pKa | 11.89 ± 0.23 (Predicted) | [7][8] |

| LogP | 4.6 | [2] |

Solubility Profile

The solubility of DTBHQ has been systematically measured in various organic solvents across a range of temperatures. This data is critical for designing purification processes like crystallization.[5][10] The solubility in acetone, in particular, shows a significant increase with temperature compared to other common solvents.[5][11]

Table 2: Mole Fraction Solubility (x) of DTBHQ in Various Solvents at Different Temperatures (K)

| Temperature (K) | Acetone | Ethyl Acetate | Methanol | Ethanol |

| 278.95 - 283.35 | 0.0161 - 0.0211 | 0.0104 - 0.0123 | 0.0116 - 0.0137 | 0.0075 - 0.0089 |

| 293.15 | 0.0355 | 0.0175 | 0.0195 | 0.0132 |

| 303.15 | 0.0611 | 0.0252 | 0.0278 | 0.0191 |

| 313.15 | 0.1032 | 0.0361 | 0.0396 | 0.0276 |

| 323.15 | 0.1698 | 0.0518 | 0.0563 | 0.0398 |

| 333.15 - 346.15 | - | 0.0741 - 0.1171 | 0.0798 - 0.1245 | 0.0571 - 0.0911 |

| Source: Data compiled from Zhang et al., Journal of Chemical & Engineering Data.[5][10] |

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and identification of DTBHQ.

Table 3: Summary of Spectral Data for DTBHQ

| Technique | Key Peaks / Information | Source(s) |

| ¹H NMR | (300 MHz, DMSO-d₆): δ 8.36 (s, 2H, -OH), 6.60 (s, 2H, Ar-H), 1.29 (s, 18H, -C(CH₃)₃) | [12] |

| ¹³C NMR | Spectral data available, confirms the presence of aromatic and tert-butyl carbons. | [2] |

| Mass Spec (GC-MS) | m/z 222 (M+), 207 (M-CH₃), 57, 41, 43 | [2] |

| FT-IR | Spectra recorded in the region 400-4000 cm⁻¹. Confirms hydroxyl and aromatic C-H stretching. | [2][13] |

| Raman | Spectra recorded in the region 50-3500 cm⁻¹. | [2][13] |

Synthesis and Production

DTBHQ is primarily synthesized via the alkylation of hydroquinone. Several methods have been developed to optimize yield and purity.

Synthesis Methodologies

-

Alkylation with Tert-Butanol : A common industrial method involves the reaction of hydroquinone with tert-butanol in the presence of an acid catalyst, such as a mixture of sulfuric acid and phosphoric acid.[14] Water is often used as a solvent, which offers environmental benefits over organic solvents.[14] This one-step synthesis can achieve yields of up to 90% with high purity (>99%).[14]

-

Alkylation with Methyl Tert-Butyl Ether (MTBE) : An alternative synthesis route uses MTBE as the alkylating agent for hydroquinone.[15] Optimal conditions for this reaction include a specific molar ratio of reactants and catalyst at elevated temperatures, resulting in a high-purity product.[15]

-

Reduction of 2,5-Di-tert-butyl-1,4-benzoquinone : DTBHQ can also be prepared by the chemical reduction of its corresponding quinone, 2,5-di-tert-butyl-1,4-benzoquinone.[16]

Experimental Protocol: One-Step Synthesis from Hydroquinone and Tert-Butanol

This protocol is based on the directional synthesis method described in patent CN104003847A.[14]

Materials:

-

Hydroquinone

-

Tert-butanol

-

Concentrated Sulfuric Acid (98%)

-

Phosphoric Acid (85%)

-

Deionized Water

-

Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

Procedure:

-

Charge the three-necked flask with hydroquinone (1 part by weight) and deionized water (as solvent).

-

Begin stirring and heat the mixture to the reaction temperature of 80-85°C.

-

In a separate beaker, prepare a mixed acid catalyst by combining concentrated sulfuric acid and phosphoric acid.

-

Slowly add tert-butanol (0.7-0.8 parts by weight) to the mixed acid catalyst.

-

Using the dropping funnel, add the tert-butanol/acid mixture to the heated hydroquinone solution over a period of 1-2 hours, maintaining the reaction temperature at 83°C.

-

After the addition is complete, continue to stir the reaction mixture at 83°C for an additional 2 hours.

-

Stop the reaction and allow the system to cool to room temperature. Solid crystals of DTBHQ will precipitate.

-

Collect the solid product by filtration.

-

Wash the filter cake with deionized water (4-5 times) to remove any residual acid and unreacted starting materials.

-

Dry the purified product under vacuum to obtain this compound. The reported yield is over 80%, with purity exceeding 99% after recrystallization.[14]

Visualization: Synthesis Workflow

Caption: Diagram 1: General workflow for the synthesis of DTBHQ.

Reactivity and Antioxidant Mechanism

DTBHQ is a stable compound under standard conditions but is incompatible with strong oxidizing agents.[7] Its primary utility stems from its ability to act as a chain-breaking antioxidant.

The antioxidant mechanism involves the donation of a hydrogen atom from one of its phenolic hydroxyl groups to a highly reactive free radical (R•). This action neutralizes the radical, terminating the oxidative chain reaction that leads to material degradation. The resulting DTBHQ radical is stabilized by resonance across the aromatic ring and steric hindrance from the bulky tert-butyl groups, which prevents it from initiating new oxidation chains.[4]

Visualization: Antioxidant Mechanism

Caption: Diagram 2: Antioxidant action of DTBHQ via H• donation.

Biochemical and Physiological Actions

Beyond its industrial applications, DTBHQ exhibits significant biological activity, making it a subject of interest in toxicology and pharmacology.

-

Calcium Mobilization : DTBHQ is known to act as a calcium ion (Ca²⁺) mobilizing agent.[17][18] It specifically inhibits the sarcoplasmic reticulum (SR) Ca²⁺ uptake in ventricular cells.[7][19] This can lead to an elevation of intracellular free calcium ion concentration ([Ca²⁺]i), which may contribute to downstream cellular effects, including the enhancement of cell transformation initiated by carcinogens.[17]

-

Influence on Arachidonic Acid Metabolism : Studies have shown that DTBHQ can modulate the arachidonic acid pathway. It acts as an inhibitor of both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), with IC₅₀ values of 14.1 µM and 1.8 µM, respectively.[20][21] This suggests a potential anti-inflammatory role by inhibiting the production of prostaglandins and leukotrienes.[21]

-

Nrf2 Pathway : While most research on the Nrf2 antioxidant response pathway focuses on its less substituted analog, tert-butylhydroquinone (tBHQ), the underlying mechanism is relevant.[22][23] tBHQ induces the nuclear translocation of the transcription factor Nrf2, which activates the antioxidant response element (ARE) and upregulates the expression of phase II detoxifying and antioxidant enzymes.[23] Given the structural similarity, DTBHQ may possess related, though distinct, activities within this protective signaling pathway.

Visualization: Key Biological Interactions

Caption: Diagram 3: DTBHQ's inhibitory effects on cellular pathways.

Analytical Methodologies

Accurate quantification and purity assessment of DTBHQ are essential for quality control. Gas chromatography (GC) is a standard method for this purpose.

Experimental Protocol: Purity Analysis by Gas Chromatography

This protocol is a generalized procedure for the analysis of DTBHQ and related hydroquinones based on standard methods.[24]

Objective: To determine the purity of a DTBHQ sample and quantify related impurities like hydroquinone (HQ) and tert-butylhydroquinone (TBHQ).

Materials and Equipment:

-

Gas chromatograph with a thermal conductivity detector (TCD) or flame ionization detector (FID).

-

Column: Packed column (e.g., 20% Silicone SE-30 on Diatoport S) or a suitable capillary column.

-

Reagents: Pyridine (solvent), N,O-bis(trimethylsilyl)acetamide (BSA, derivatizing agent), Methyl benzoate (internal standard), certified DTBHQ, HQ, and TBHQ standards.

-

Standard lab glassware, gas-tight syringes.

Procedure:

-

Preparation of Stock Solutions:

-

Accurately weigh ~50 mg each of DTBHQ, HQ, TBHQ, and methyl benzoate (internal standard).

-

Dissolve each standard in a separate 50 mL volumetric flask with pyridine and dilute to volume.

-

-

Preparation of Calibration Standards:

-

Create a series of calibration standards by adding varying volumes (e.g., 0.5, 1.0, 2.0, 3.0 mL) of the DTBHQ stock solution into separate 10 mL volumetric flasks.

-

To each flask, add a fixed volume (e.g., 2.0 mL) of the internal standard stock solution.

-

Dilute each flask to volume with pyridine and mix.

-

-

Preparation of Sample Solution:

-

Accurately weigh ~1 g of the DTBHQ sample into a 10 mL volumetric flask.

-

Add the same fixed volume (2.0 mL) of the internal standard stock solution.

-

Dilute to volume with pyridine and mix.

-

-

Derivatization (for improved volatility):

-

For each calibration standard and the sample solution, transfer 9 drops into a 2 mL vial or syringe.

-

Add 250 µL of BSA.

-

Seal the vial and heat at ~80°C for 10-15 minutes to form the trimethylsilyl (TMS) derivatives.

-

-

GC Analysis:

-

Set up the GC with appropriate operating conditions (injector temperature, oven temperature program, detector temperature, carrier gas flow rate).

-

Inject a fixed volume (e.g., 1-10 µL) of each derivatized calibration standard in duplicate.

-

Generate a calibration curve by plotting the concentration ratio of DTBHQ to the internal standard against the peak area ratio.

-

Inject the derivatized sample solution in duplicate.

-

-

Calculation:

-

Determine the peak area ratio of the DTBHQ-TMS derivative to the internal standard in the sample chromatogram.

-

Use the calibration curve to calculate the concentration of DTBHQ in the sample.

-

Calculate the purity as a percentage by weight.

-

Visualization: Analytical Workflow

Caption: Diagram 4: Step-by-step process for DTBHQ purity analysis.

Safety and Handling

DTBHQ is considered a hazardous substance and requires careful handling.[25]

-

Toxicity : It is toxic if swallowed (H301) and may cause an allergic skin reaction (H317) and respiratory irritation (H335). It is also very toxic to aquatic life with long-lasting effects (H410).

-

Handling : Use in a well-ventilated area or under a chemical fume hood.[25] Avoid all personal contact, including inhalation of dust.[25] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[26]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[27] Keep away from incompatible materials such as strong oxidizing agents.[7][27]

-

Fire : It is a combustible solid.[25] Use dry chemical powder, foam, or carbon dioxide for extinguishing fires.[25]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C14H22O2 | CID 2374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. milestonetbhq.org [milestonetbhq.org]

- 4. nbinno.com [nbinno.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound | 88-58-4 [chemicalbook.com]

- 8. 88-58-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound 88-58-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound(88-58-4) 1H NMR spectrum [chemicalbook.com]

- 13. FT-IR, FT-Raman spectra, density functional computations of the vibrational spectra and molecular conformational analysis of 2,5-di-tert-butyl-hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN104003847A - Directional synthetic method of 2, 5-di tertiary butyl hydroquinone - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

- 17. 2,5-Di-tert-butyl-1,4-hydroquinone enhances cell transformation accompanied by an increase in intracellular free calcium ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scbt.com [scbt.com]

- 19. This compound 99 88-58-4 [sigmaaldrich.com]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. Tert-butylhydroquinone induces mitochondrial oxidative stress causing Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Protective effect of tert-butylhydroquinone on the quinolinic-acid-induced toxicity in rat striatal slices: role of the Nrf2-antioxidant response element pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. fao.org [fao.org]

- 25. datasheets.scbt.com [datasheets.scbt.com]

- 26. MSDS Document [chempoint.com]

- 27. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide on the Free Radical Scavenging Mechanism of 2,5-Di-tert-butylhydroquinone (DTBHQ)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms by which 2,5-Di-tert-butylhydroquinone (DTBHQ), a synthetic phenolic antioxidant, exerts its free radical scavenging effects. The document details the chemical pathways, biological interactions, relevant quantitative data, and the experimental protocols used to determine its antioxidant capacity.

Core Free Radical Scavenging Mechanism

This compound (DTBHQ) is a highly effective antioxidant primarily used as a stabilizer and inhibitor in various industrial applications, including polymers, paints, and rubber products.[1][2] Its efficacy stems from its chemical structure, specifically the two hydroxyl (-OH) groups attached to an aromatic ring, which are sterically hindered by bulky tert-butyl groups.

The principal mechanism of action for DTBHQ as a free radical scavenger is Hydrogen Atom Transfer (HAT) .[3][4] In this process, DTBHQ readily donates a hydrogen atom from one of its phenolic hydroxyl groups to a highly reactive and unstable free radical (R•). This donation neutralizes the free radical, terminating the oxidative chain reaction that can lead to the degradation of materials and cellular damage.[1][3]

Upon donating a hydrogen atom, the DTBHQ molecule is converted into a relatively stable phenoxyl radical. The stability of this resulting radical is crucial; it is significantly stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. This inherent stability prevents the DTBHQ radical from initiating new oxidation chains, making it an efficient chain-breaking antioxidant.[3]

Competing Chemical Pathways

While HAT is considered the predominant mechanism, other pathways can contribute to the antioxidant activity of phenolic compounds, depending on the solvent and system properties. Computational studies help elucidate the favorability of these pathways by calculating parameters like Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Dissociation Enthalpy (PDE).[4][5]

-

Hydrogen Atom Transfer (HAT): As described, this is a direct transfer of a hydrogen atom. It is generally favored in non-polar media. The low BDE of the O-H bond in phenolic antioxidants makes this pathway highly efficient.[5]

-

Single Electron Transfer followed by Proton Transfer (SET-PT): In this two-step mechanism, the antioxidant first donates an electron to the free radical, forming a radical cation and an anion. Subsequently, the radical cation transfers a proton to the anion.

-

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is more favorable in polar solvents. The antioxidant first deprotonates to form an anion, which then transfers an electron to the free radical.

For most phenolic antioxidants like DTBHQ, the HAT mechanism is considered the most significant pathway for radical scavenging due to the favorable energetics of O-H bond cleavage.[4][5]

Biological Activity: The Nrf2 Signaling Pathway

In biological systems, the antioxidant effect of DTBHQ (often referred to by its parent compound's name, tert-butylhydroquinone or TBHQ, in toxicological and biological literature) extends beyond direct chemical scavenging. TBHQ is a well-established activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7][8]

Nrf2 is a transcription factor that plays a critical role in the cellular defense against oxidative stress.[6] Under normal conditions, Nrf2 is kept inactive in the cytoplasm. When exposed to electrophiles or reactive oxygen species (ROS), Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. This binding initiates the transcription of a suite of protective genes, including phase II detoxification enzymes and antioxidant proteins like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL).[6][8]

By activating the Nrf2 pathway, TBHQ induces an indirect and long-lasting antioxidant effect, enhancing the cell's intrinsic capacity to neutralize ROS and detoxify harmful compounds.[7][8]

Experimental Protocols for Antioxidant Activity Assessment

The antioxidant capacity of DTBHQ is quantified using various in vitro assays. The following sections detail the methodologies for the most common experimental protocols.

This spectrophotometric assay is based on the ability of an antioxidant to reduce the stable DPPH radical, a violet-colored solution, to the pale yellow, non-radical form, diphenylpicrylhydrazine.[9][10]

Methodology:

-

Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol.[9]

-

Sample Preparation: Solutions of DTBHQ are prepared at various concentrations in the same solvent.

-

Reaction: A specific volume of the DTBHQ solution (e.g., 0.5 mL) is mixed with a larger volume of the DPPH solution (e.g., 3.0 mL).[9] A control sample is prepared using the solvent instead of the antioxidant solution.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes) to allow the reaction to reach completion.[9]

-

Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a UV-visible spectrophotometer.[9]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 The EC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity against the concentration.[9]

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. This assay is applicable to both hydrophilic and lipophilic antioxidants.[11]

Methodology:

-

Reagent Preparation (ABTS•+ Generation): An aqueous solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM). This mixture is allowed to stand in the dark at room temperature for 12-16 hours, during which the ABTS•+ radical cation is formed.[9][12]

-

Working Solution Preparation: Before use, the ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 ± 0.02 at 734 nm.[12][13]

-

Sample Preparation: DTBHQ solutions are prepared at various concentrations.

-

Reaction: A small volume of the DTBHQ solution (e.g., 0.2 mL) is added to a large volume of the diluted ABTS•+ working solution (e.g., 4.0 mL).[9]

-

Incubation: The reaction is allowed to proceed for a short period (e.g., 6 minutes) in the dark.[9]

-

Measurement: The absorbance is measured at 734 nm.[9]

-

Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the EC50 or Trolox Equivalent Antioxidant Capacity (TEAC) is determined.

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. For antioxidants, it provides information on their oxidation potential; a lower oxidation potential generally corresponds to a higher antioxidant activity, as the compound is more easily oxidized (i.e., it can more readily donate electrons or hydrogen atoms).[14][15]

Methodology:

-

Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[14]

-

Sample Preparation: A solution of DTBHQ is prepared in a suitable electrolyte solution.

-

Measurement: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back again. The current response is measured as a function of the applied potential.

-

Analysis: The resulting plot of current versus potential is called a cyclic voltammogram. The peak potential (Ep) provides information about the oxidation potential of the antioxidant. By comparing the voltammograms of different compounds under the same conditions, their relative antioxidant power can be assessed.[15][16]

Quantitative Data Summary

The following table summarizes quantitative data on the antioxidant activity of tert-butylhydroquinone (TBHQ), a closely related and often studied analogue of DTBHQ. These values provide a benchmark for its free radical scavenging efficiency.

| Assay Type | Compound | EC50 / IC50 Value | Solvent | Reference |

| DPPH Radical Scavenging | TBHQ | 22.20 µg/mL | Methanol | [9] |

| ABTS Radical Scavenging | TBHQ | 33.34 µg/mL | Methanol | [9] |

Note: EC50/IC50 values can vary depending on specific experimental conditions, including solvent, pH, and incubation time.

Conclusion

The free radical scavenging mechanism of this compound is a multifaceted process. Its primary and most direct mode of action is through the efficient donation of a hydrogen atom to neutralize free radicals, a process favored by the stability of the resulting phenoxyl radical. In biological contexts, its activity is amplified through the activation of the endogenous Nrf2 antioxidant defense pathway. The efficacy of DTBHQ has been quantitatively confirmed through established experimental protocols such as DPPH, ABTS, and electrochemical methods, solidifying its role as a potent antioxidant for both industrial and potential therapeutic applications.

References

- 1. eastman.com [eastman.com]

- 2. cleanscience.co.in [cleanscience.co.in]

- 3. nbinno.com [nbinno.com]

- 4. dspace.kmf.uz.ua [dspace.kmf.uz.ua]

- 5. researchgate.net [researchgate.net]

- 6. TBHQ-Overview of Multiple Mechanisms against Oxidative Stress for Attenuating Methamphetamine-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tert-butylhydroquinone induces mitochondrial oxidative stress causing Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Voltammetric determination of the phenolic antioxidants 3-tert-butyl-4-hydroxyanisole and tert-butylhydroquinone at a polypyrrole electrode modified with a nickel phthalocyanine complex - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 2,5-Di-tert-butylhydroquinone in different solvents

An In-depth Technical Guide to the Solubility of 2,5-Di-tert-butylhydroquinone

For researchers, scientists, and professionals in drug development, a thorough understanding of the solubility of active compounds is paramount for formulation, delivery, and efficacy. This technical guide provides a comprehensive overview of the solubility of this compound (DTBHQ), a significant antioxidant and polymerization inhibitor.[1][2][3]

Core Solubility Data

The solubility of this compound (DTBHQ), a white to tan crystalline solid, varies significantly with the choice of solvent and temperature.[2][4] It is notably insoluble in water and caustic solutions.[2][4] The dissolution of DTBHQ in the solvents studied has been found to be an endothermic process.

Quantitative solubility data for DTBHQ in several common organic solvents are summarized in the tables below. Table 1 presents solubility data at a standard temperature of 25°C, providing a baseline for comparison. Table 2 offers a more detailed look at the temperature-dependent mole fraction solubility of DTBHQ in select solvents, as determined by gravimetric analysis.

Table 1: Solubility of this compound in Various Solvents at 25°C (77°F)

| Solvent | Solubility (wt %) |

| Ethyl Acetate | 31% |

| Acetone | 25% |

| Ethanol (95%) | 17% |

| Styrene | < 5% |

| Toluene | < 1% |

| Water | Insoluble |

Source: Eastman™ DTBHQ Technical Data Sheet[4]

Table 2: Mole Fraction Solubility (x) of this compound in Different Solvents at Various Temperatures

| Temperature (K) | Acetone | Ethyl Acetate | Methanol | Ethanol (w=1.0) | Ethanol/Water (w=0.8998) | Ethanol/Water (w=0.7992) | Ethanol/Water (w=0.6501) | Ethanol/Water (w=0.4999) |

| 278.95 | - | - | 0.0163 | 0.0216 | 0.0132 | 0.0075 | 0.0021 | 0.0007 |

| 283.15 | 0.0764 | 0.0463 | 0.0185 | 0.0243 | 0.0151 | 0.0088 | 0.0025 | 0.0008 |

| 288.15 | 0.0913 | 0.0531 | 0.0213 | 0.0279 | 0.0176 | 0.0104 | 0.0031 | 0.0010 |

| 293.15 | 0.1088 | 0.0611 | 0.0246 | 0.0321 | 0.0205 | 0.0123 | 0.0037 | 0.0012 |

| 298.15 | 0.1301 | 0.0702 | 0.0284 | 0.0371 | 0.0240 | 0.0146 | 0.0045 | 0.0014 |

| 303.15 | 0.1545 | 0.0807 | 0.0328 | 0.0428 | 0.0280 | 0.0173 | 0.0054 | 0.0017 |

| 308.15 | 0.1831 | 0.0927 | 0.0379 | 0.0495 | 0.0328 | 0.0205 | 0.0065 | 0.0021 |

| 313.15 | 0.2168 | 0.1064 | 0.0438 | 0.0572 | 0.0383 | 0.0242 | 0.0078 | 0.0025 |

| 318.15 | 0.2561 | 0.1221 | 0.0506 | 0.0661 | 0.0448 | 0.0286 | 0.0094 | 0.0030 |

| 323.15 | 0.3019 | 0.1399 | 0.0584 | 0.0764 | 0.0524 | 0.0337 | 0.0113 | 0.0036 |

| 328.15 | - | - | 0.0674 | 0.0881 | 0.0611 | 0.0398 | 0.0135 | 0.0044 |

| 333.15 | - | - | 0.0778 | 0.1016 | 0.0712 | 0.0468 | 0.0162 | 0.0053 |

| 339.15 | - | - | 0.0917 | 0.1197 | 0.0849 | 0.0565 | 0.0199 | 0.0066 |

| 346.15 | - | - | 0.1091 | 0.1430 | 0.1029 | 0.0693 | 0.0248 | 0.0083 |

Data adapted from Zhang, Y., et al. "Solubility of this compound and Process Design for Its Purification Using Crystallization."[5] (w represents the mass fraction of ethanol in the ethanol-water mixture)

From the data, it is evident that the solubility of DTBHQ in acetone shows a marked increase with rising temperature, a trend that is less pronounced in other solvents like ethyl acetate and methanol.[5] Furthermore, in ethanol-water mixtures, the solubility of DTBHQ diminishes rapidly as the proportion of water increases.[5]

Experimental Protocol for Solubility Determination

The following section details the gravimetric method used to obtain the mole fraction solubility data presented in Table 2. This method is a reliable and widely used technique for determining the solubility of solid compounds in liquids.

Materials and Apparatus:

-

This compound (purity > 0.990 mass fraction)

-

Solvents (e.g., acetone, ethyl acetate, methanol, ethanol, deionized water) with known purity

-

50 mL jacketed glass reactor

-

Circulating thermostatic water bath with high-temperature accuracy (e.g., JULABO FP51, ±0.01 K)

-

Magnetic stirrer

-

Analytical balance

Procedure:

-

A 30 mL volume of the selected solvent is introduced into the 50 mL jacketed glass reactor.

-

The temperature of the circulating water bath is set to the desired experimental temperature.

-

An excess amount of DTBHQ is gradually added to the solvent in the reactor while under constant stirring.

-

The solution is continuously stirred at the set temperature for a minimum of 10 hours to ensure equilibrium is reached.

-

After the equilibration period, the magnetic stirrer is turned off, and the solution is left undisturbed for at least 5 hours to allow for the sedimentation of undissolved solid.

-

A 5 mL aliquot of the clear supernatant is carefully withdrawn using a pre-warmed or pre-cooled syringe to match the experimental temperature, thereby preventing any precipitation or dissolution during sampling.

-

The withdrawn sample is immediately filtered through a 0.45 µm syringe filter into a pre-weighed container.

-

The weight of the collected filtrate is accurately measured using an analytical balance.

-

The solvent is then removed by evaporation in a vacuum oven.

-

The mass of the remaining solid DTBHQ is determined.

-

The mole fraction solubility is calculated based on the mass of the dissolved DTBHQ and the mass of the solvent in the filtrate. This process is repeated at various temperatures to establish the temperature-dependent solubility profile.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of DTBHQ solubility.

Caption: Gravimetric method for DTBHQ solubility determination.

Signaling Pathway Involvement

Beyond its physical properties, DTBHQ is also recognized for its biological activity. It is an inhibitor of the Sarco/endoplasmic reticulum Ca²⁺ ATPase (SERCA).[6] This inhibition disrupts the function of the residue Glu309, which in turn prevents Ca²⁺ from reaching its binding site.[6] Additionally, DTBHQ has been shown to modulate the activity of 5-lipoxygenase and cyclooxygenase-2 (COX-2), with IC₅₀ values of 1.8 µM and 14.1 µM, respectively, indicating its influence on arachidonic acid metabolism.[6]

The following diagram provides a simplified representation of the inhibitory action of DTBHQ on the SERCA pump.

Caption: DTBHQ's inhibition of the SERCA pump.

References

An In-depth Technical Guide to 2,5-Di-tert-butylhydroquinone: Physical and Chemical Characteristics

Introduction

2,5-Di-tert-butylhydroquinone (DTBHQ), with the CAS number 88-58-4, is a synthetic organic compound belonging to the hydroquinone family.[1][2] It is characterized by a benzene-1,4-diol structure substituted with two tert-butyl groups at positions 2 and 5.[1] DTBHQ is a valuable compound in various industrial and research applications, primarily known for its antioxidant properties.[3][4] This technical guide provides a comprehensive overview of its physical and chemical characteristics, experimental protocols, and its role in biological signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

DTBHQ typically presents as an off-white, cream, or pale brown crystalline powder.[1][5][6] It is stable under standard ambient conditions but is incompatible with strong oxidizing agents and bases.[1]

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| IUPAC Name | 2,5-di-tert-butylbenzene-1,4-diol | [2][3] |

| Synonyms | DTBHQ, 2,5-TBHQ, 2,5-Di-tert-butyl-1,4-hydroquinone | [1][2] |

| CAS Number | 88-58-4 | [2][3] |

| Molecular Formula | C₁₄H₂₂O₂ | [2][7] |

| Molecular Weight | 222.32 g/mol | [2] |

| Appearance | Off-white to light beige crystalline powder | [5] |

| Melting Point | 212 - 218 °C | [1][4][8] |

| Boiling Point | ~313 °C | [4] |

| Autoignition Temp. | 790 °F (421 °C) |

Table 2: Solubility of this compound

The solubility of DTBHQ has been measured in various solvents across a range of temperatures.[3][9] It is generally soluble in organic solvents like acetone, ethyl acetate, and alcohols, and has very low solubility in water.[9][10] The mole fraction solubility (x₁) in selected solvents at different temperatures (T) is presented below.

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| Acetone | 283.35 | 0.0483 |

| 293.15 | 0.0821 | |

| 303.15 | 0.1348 | |

| 313.15 | 0.2101 | |

| 323.15 | 0.3157 | |

| Ethyl Acetate | 283.45 | 0.0467 |

| 293.25 | 0.0669 | |

| 303.35 | 0.0941 | |

| 313.45 | 0.1305 | |

| 323.55 | 0.1783 | |

| Methanol | 283.55 | 0.0231 |

| 293.65 | 0.0354 | |

| 303.45 | 0.0528 | |

| 313.25 | 0.0768 | |

| 323.15 | 0.1092 | |

| Ethanol | 283.15 | 0.0211 |

| 293.15 | 0.0321 | |

| 303.15 | 0.0478 | |

| 313.15 | 0.0696 | |

| 323.15 | 0.0991 |

Data sourced from Zhang et al. (2015).[9]

Table 3: Spectral Data of this compound

| Spectral Type | Key Peaks/Signals | References |

| ¹H NMR | (300 MHz, DMSO-d₆): δ 8.36 (s, 2H, OH), 6.60 (s, 2H, ArH), 1.29 (s, 18H, C(CH₃)₃) | [11] |

| FT-IR | (KBr, cm⁻¹): Vibrational modes have been extensively studied and compared with computational data. | [12] |

| FT-Raman | (cm⁻¹): 50-3500 cm⁻¹ region has been recorded and analyzed. | [12] |

| Mass Spec (GC-MS) | Spectra available in public databases. | [2] |

Experimental Protocols

Detailed methodologies for key experiments involving DTBHQ are provided below.

Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation

This protocol describes a one-step synthesis method using hydroquinone and tert-butanol as reactants.[13]

Materials:

-

Hydroquinone

-

tert-Butanol

-

Catalyst: Mixed acid (e.g., concentrated sulfuric acid and phosphoric acid)[13]

-

Solvent: Water[13]

-

Three-necked flask equipped with a stirrer, thermometer, and condenser

Procedure:

-

Charge the three-necked flask with hydroquinone and water.

-

Heat the mixture to the reaction temperature (e.g., 83 °C) with stirring.[13]

-

Prepare a mixed acid solution by combining tert-butanol with the acid catalyst (e.g., sulfuric and phosphoric acid).[13]

-

Slowly add the mixed acid solution to the heated hydroquinone suspension over a period of time.

-

Maintain the reaction at the specified temperature for a set duration (e.g., 2 hours).[13]

-

After the reaction is complete, cool the system to allow for precipitation of the product.

-

Filter the solid product and wash it with water to remove any remaining acid and unreacted starting materials.

-

Dry the collected solid to obtain crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent to achieve a purity of over 99%.[13]

Protocol 2: Measurement of Solubility via the Gravimetric Method

This protocol details the determination of DTBHQ solubility in a given solvent.[3][9]

Apparatus:

-

Jacketed glass reactor with a magnetic stirrer

-

Circulating thermostatic water bath

-

Calibrated thermometer

-

Analytical balance (uncertainty ±0.1 mg)

-

Vacuum oven

Procedure:

-

Add an excess amount of DTBHQ to a known mass of the chosen solvent in the jacketed glass reactor.

-

Set the thermostatic water bath to the desired temperature and allow the system to equilibrate with constant stirring.

-

Once equilibrium is reached (typically after several hours), stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated syringe to prevent premature crystallization.

-

Transfer the sample to a pre-weighed weighing bottle and record the total mass (m₁).

-

Dry the sample in a vacuum oven at an appropriate temperature (e.g., 313.15 K) until all the solvent has evaporated and a constant mass is achieved.[9]

-

Weigh the bottle containing the dried solute (m₂) to determine the mass of dissolved DTBHQ.

-

Calculate the mole fraction solubility using the masses of the solute and solvent and their respective molecular weights.[9]

-

Repeat the measurement at different temperatures to generate a solubility curve.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates a typical synthesis pathway for this compound.

References

- 1. This compound | 88-58-4 [chemicalbook.com]

- 2. This compound | C14H22O2 | CID 2374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. milestonetbhq.org [milestonetbhq.org]

- 5. This compound, 99% 2.5 kg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. scbt.com [scbt.com]

- 8. nbinno.com [nbinno.com]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. This compound(88-58-4) 1H NMR [m.chemicalbook.com]

- 12. FT-IR, FT-Raman spectra, density functional computations of the vibrational spectra and molecular conformational analysis of 2,5-di-tert-butyl-hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN104003847A - Directional synthetic method of 2, 5-di tertiary butyl hydroquinone - Google Patents [patents.google.com]

A Comprehensive Toxicological Profile of 2,5-Di-tert-butylhydroquinone (DTBHQ)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Di-tert-butylhydroquinone (DTBHQ), CAS No. 88-58-4, is a synthetic phenolic compound belonging to the hydroquinone family. It is characterized by two tert-butyl groups attached to the hydroquinone structure, which enhances its lipophilicity and antioxidant properties. DTBHQ is utilized primarily as an antioxidant and stabilizer in various industrial applications, including polymers, elastomers, and oils. Due to its potential for human exposure, a thorough understanding of its toxicological profile is essential for risk assessment and ensuring safe handling and use.

This technical guide provides a detailed overview of the toxicological data for DTBHQ, focusing on quantitative endpoints, experimental methodologies, and mechanisms of action. The information is intended to serve as a critical resource for professionals in research, drug development, and chemical safety.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological endpoints for this compound.

Table 1: Acute Toxicity

| Test Type | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | 800 - 1,600 mg/kg | [1] |

| LD₅₀ | Rat (female) | Oral | 50 - 300 mg/kg | |

| LDLo | Rat | Oral | 800 mg/kg | [2] |

| LD₅₀ | Mouse | Oral | 800 - 1,000 mg/kg | [3] |

| LD₅₀ | Guinea Pig | Dermal | > 21,000 mg/kg | [1] |

LD₅₀: Median Lethal Dose; LDLo: Lowest Published Lethal Dose

Table 2: Irritation and Sensitization

| Endpoint | Species | Result | GHS Classification | Reference(s) |

| Skin Irritation | Rabbit | Slight to moderate irritant | Category 2: Causes skin irritation | [3] |

| Eye Irritation | Rabbit | Strong irritant | Category 2: Causes serious eye irritation | [3] |

| Skin Sensitization | Guinea Pig | Sensitizer | Category 1: May cause an allergic skin reaction | [3] |

GHS: Globally Harmonized System of Classification and Labelling of Chemicals

Table 3: Genotoxicity and Carcinogenicity

| Assay | Test System | Result | Reference(s) |

| Ames Test | S. typhimurium | Data not available in cited literature; predicted to be non-mutagenic. | [4] |

| Carcinogenicity | N/A | Not classified as a carcinogen by IARC, NTP, or OSHA. Predicted to be non-carcinogenic. | [4] |

Note: There is a notable lack of published, peer-reviewed genotoxicity and carcinogenicity studies specifically for DTBHQ. Data for the related compound tert-butylhydroquinone (TBHQ) is more extensive but shows conflicting results.[5][6][7]

Mechanisms of Action and Signaling Pathways

DTBHQ exerts its biological effects through multiple mechanisms, primarily related to calcium homeostasis and inflammatory pathways.

1. Inhibition of SERCA

DTBHQ is a known inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) enzyme.[8] SERCA pumps are responsible for transporting Ca²⁺ ions from the cytosol into the sarcoplasmic/endoplasmic reticulum, a critical step in maintaining low cytosolic calcium levels and replenishing intracellular stores. By inhibiting SERCA, DTBHQ disrupts calcium sequestration, leading to an elevation of intracellular calcium concentrations. This disruption of Ca²⁺ homeostasis can trigger a cascade of downstream cellular events, including effects on muscle contraction, cell signaling, and apoptosis.[8][9][10]

Caption: DTBHQ inhibits the SERCA pump, preventing Ca²⁺ transport into the SR.

2. Inhibition of Arachidonic Acid Metabolism

DTBHQ has been shown to inhibit key enzymes in the arachidonic acid (AA) metabolic pathway. Specifically, it is a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[11] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent pro-inflammatory mediators. By blocking both pathways, DTBHQ can significantly attenuate inflammatory responses. This dual-inhibition mechanism is a subject of interest for the development of novel anti-inflammatory agents with potentially improved safety profiles compared to traditional NSAIDs.[12][13][14]

Caption: DTBHQ inhibits COX-2 and 5-LOX, blocking inflammatory mediator synthesis.

Experimental Protocols

Detailed methodologies for key toxicological assessments are provided below, based on internationally recognized guidelines (e.g., OECD Test Guidelines).

Acute Oral Toxicity Study (e.g., OECD 420, 423, or 425)

-

Objective: To determine the acute oral toxicity (LD₅₀) of a substance.

-

Test System: Typically young adult rats (e.g., Sprague-Dawley or Wistar strain), often a single sex (females are generally preferred).

-

Methodology:

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

-

Fasting: Animals are fasted overnight (food, but not water, is withheld) prior to dosing.

-

Dose Administration: The test substance is administered in a single dose by oral gavage. The vehicle used (e.g., corn oil, water) depends on the substance's solubility.

-

Dose Levels: A stepwise procedure is used. For example, in the Fixed Dose Procedure (OECD 420), dosing starts at a level expected to produce some signs of toxicity without mortality (e.g., 5, 50, 300, 2000 mg/kg). Subsequent dosing depends on the observed outcomes.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.

-

Necropsy: All animals (those that die during the study and survivors at termination) are subjected to a gross necropsy to identify any pathological changes.

-

Caption: Workflow for a typical acute oral toxicity study.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test; e.g., OECD 471)

-

Objective: To detect gene mutations induced by a chemical substance.

-

Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-dependent Escherichia coli (e.g., WP2 uvrA).

-

Methodology:

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix, a rat liver homogenate) to mimic mammalian metabolism.

-

Exposure: The bacterial strains are exposed to the test substance at various concentrations, along with positive and negative (vehicle) controls.

-

Plate Incorporation Method: The bacteria, test substance, and S9 mix (if used) are mixed with molten top agar and poured onto minimal glucose agar plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: Only bacteria that have undergone a reverse mutation (revertants) can synthesize the required amino acid and form visible colonies. The number of revertant colonies is counted.

-

Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control, typically at least a two-fold increase.

-

Caption: Workflow for the bacterial reverse mutation (Ames) test.

In Vitro Genotoxicity: Micronucleus Test (e.g., OECD 487)

-

Objective: To detect chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity).[15]

-

Test System: Mammalian cell lines (e.g., CHO, V79, L5178Y) or primary human lymphocytes.

-

Methodology:

-

Cell Culture & Exposure: Proliferating cells are exposed to the test substance at various concentrations, with and without S9 metabolic activation.

-

Cytokinesis Block: Cytochalasin B is added to the culture medium. This inhibits cytokinesis (the final step of cell division) but not nuclear division, resulting in the accumulation of binucleated cells.[15]

-

Harvesting: After an appropriate incubation period (allowing for at least one cell division), cells are harvested.

-

Slide Preparation & Staining: Cells are fixed, and the cytoplasm is preserved. Slides are prepared and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: At least 2000 binucleated cells per concentration are scored under a microscope for the presence of micronuclei. Micronuclei are small, membrane-bound DNA fragments separate from the main nuclei.

-

Evaluation: A substance is considered genotoxic if it causes a significant, concentration-dependent increase in the frequency of micronucleated cells.

-

Caption: Workflow for the in vitro micronucleus test.

Conclusion

This compound presents a multifaceted toxicological profile. It is classified as harmful if swallowed, a skin and serious eye irritant, and a skin sensitizer.[3] While data on its genotoxic and carcinogenic potential are limited, its mechanisms of action are better characterized. DTBHQ's ability to inhibit SERCA pumps and the COX-2/5-LOX pathways highlights its significant impact on cellular calcium signaling and inflammation. These well-defined mechanisms make it a useful tool for pharmacological research but also underscore the need for caution in handling and exposure. Further research, particularly in the areas of genotoxicity and long-term repeated dose toxicity, is required to complete a comprehensive risk assessment for this compound.

References

- 1. MSDS Document [chempoint.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. www2.mst.dk [www2.mst.dk]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Alarming impact of the excessive use of tert-butylhydroquinone in food products: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic and genotoxic effects of tert‐butylhydroquinone, butylated hydroxyanisole and propyl gallate as synthetic food antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of genotoxicity of tert.-butylhydroquinone in an hepatocyte-mediated assay with V79 Chinese hamster lung cells and in strain D7 of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. 2,5-Di-t-butyl-1,4-benzohydroquinone (BHQ) inhibits vascular L-type Ca2+ channel via superoxide anion generation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effect of 2,5-di-(tert-butyl)-1,4-benzohydroquinone (TBQ) on intracellular Ca2+ handling in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel di-tertiary-butyl phenylhydrazones as dual cyclooxygenase-2/5-lipoxygenase inhibitors: synthesis, COX/LOX inhibition, molecular modeling, and insights into their cytotoxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dual inhibition of COX-2/5-LOX blocks colon cancer proliferation, migration and invasion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Safer anti-inflammatory therapy through dual COX-2/5-LOX inhibitors: A structure-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

Spectroscopic Profile of 2,5-Di-tert-butylhydroquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Di-tert-butylhydroquinone (DTBHQ), a widely used antioxidant and stabilizer. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with generalized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the molecular structure of a compound. Below are the ¹H and ¹³C NMR data for this compound.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.36 | Singlet | 2H | Hydroxyl (-OH) |

| ~6.60 | Singlet | 2H | Aromatic (C-H) |

| ~1.29 | Singlet | 18H | tert-butyl (-C(CH₃)₃) |

| Solvent: DMSO-d₆[1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~145.4 | C-OH |

| ~136.2 | C-C(CH₃)₃ |

| ~111.5 | C-H |

| ~34.1 | -C (CH₃)₃ |

| ~29.5 | -C(C H₃)₃ |

| Solvent: Information not readily available, likely a deuterated organic solvent such as DMSO-d₆ or CDCl₃. The data is based on typical chemical shifts for substituted hydroquinones. |

Experimental Protocols

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, commonly DMSO-d₆ or CDCl₃, in a standard 5 mm NMR tube to a final concentration of approximately 5-25 mg/mL.

¹H NMR Spectroscopy: The ¹H NMR spectrum is typically acquired on a 300 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or more) to achieve an adequate signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, often requiring a larger number of scans (1024 or more) due to the low natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

A general workflow for NMR analysis is depicted below.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3445 - 3279 | Strong, Broad | O-H stretch (associated with hydrogen bonding) |

| ~2963 | Strong | C-H stretch (tert-butyl) |

| ~1589, 1484, 1442 | Medium-Strong | Phenyl ring C=C stretching |

| ~1367, 1310 | Medium | C-H bending (methyl) |

| ~1211, 1185 | Strong | C-O stretch (aromatic) and gem-dimethyl group vibration |

| ~808, 771, 692 | Medium-Strong | C-H out-of-plane bending (aromatic) |

Data is based on the analysis of tert-butylhydroquinone (TBHQ), a structurally very similar compound.[2]

Experimental Protocols

Sample Preparation: For solid samples like this compound, the most common method is the preparation of a potassium bromide (KBr) pellet. A small amount of the sample is finely ground with dry KBr powder and then compressed into a thin, transparent disk using a hydraulic press. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the resulting paste between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The prepared sample is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the pure KBr pellet or salt plates is recorded first. Then, the sample spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

The logical flow of obtaining and interpreting an IR spectrum is outlined below.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings.

Data Presentation

Table 4: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) |

| Ethanol | ~292 |

This data is for tert-butylhydroquinone (TBHQ), which has the same chromophore as this compound and is expected to have a very similar λmax.[3]

Experimental Protocols

Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a UV-transparent solvent, such as ethanol or methanol, in a volumetric flask. A series of dilutions are then made from the stock solution to prepare standards of known, lower concentrations.

Data Acquisition: A UV-Vis spectrophotometer is first calibrated using a cuvette containing only the solvent (the "blank"). The absorbance of each standard solution is then measured at the wavelength of maximum absorbance (λmax). For quantitative analysis, a calibration curve of absorbance versus concentration is plotted, which should be linear according to the Beer-Lambert law. The absorbance of an unknown sample can then be measured, and its concentration determined from the calibration curve.

The relationship between sample preparation, measurement, and analysis in UV-Vis spectroscopy is shown below.

References

An In-depth Technical Guide to the Thermal Stability of 2,5-Di-tert-butylhydroquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 2,5-Di-tert-butylhydroquinone (DTBHQ), a widely used antioxidant and stabilizer. Understanding the thermal properties of DTBHQ is critical for its effective application in various industrial processes, including in the pharmaceutical industry where it can be used to protect drugs from degradation. This document compiles available data on its thermal decomposition, presents detailed experimental protocols for its analysis, and illustrates key pathways and workflows.

Core Thermal Properties

This compound is recognized for its excellent thermal stability, a key characteristic for its function as an antioxidant in high-temperature environments.[1] Its stability is defined by its high melting and boiling points.

Table 1: Thermal Properties of this compound

| Property | Value | References |

| Melting Point | 210-212 °C | [1] |

| 212-218 °C | [1] | |

| 216-218 °C | [2][3] | |

| 221.9 °C (494.05 K) | [4] | |

| Boiling Point | 313 °C | [1] |

| Autoignition Temp. | 421.1 °C (790 °F) | [2] |

Thermal Analysis Data

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for quantifying the thermal stability of compounds like DTBHQ.

Differential Scanning Calorimetry (DSC)

DSC analysis of DTBHQ reveals a sharp endothermic peak corresponding to its melting point, providing information on its purity and enthalpy of fusion.

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Value | Reference |

| Melting Point (Tm) | 221.9 °C (494.05 K) | [4] |

| Enthalpy of Fusion (ΔHfus) | 199.9 J/g | [4] |

Thermogravimetric Analysis (TGA)

Table 3: Thermogravimetric Analysis (TGA) Data for tert-butylhydroquinone (TBHQ)

| Parameter | Value | Reference |

| Onset of Decomposition | ~140 °C | [5] |

Note: This data is for TBHQ and serves as an estimate for the behavior of the structurally similar DTBHQ.

Experimental Protocols

Detailed methodologies are essential for reproducible thermal analysis.

Differential Scanning Calorimetry (DSC) Protocol

A representative DSC protocol for analyzing DTBHQ is as follows:

-

Instrument: NETZSCH DSC 204F1 Phoenix[4]

-

Sample Mass: 3 mg[4]

-

Crucible: Aluminum pan

-

Atmosphere: Nitrogen purge

-

Temperature Program: Heating from room temperature to 240 °C (513.15 K)[4]

-

Heating Rate: 10 K/min[4]

Thermogravimetric Analysis (TGA) Protocol (General)

A general TGA protocol for the analysis of phenolic antioxidants is provided below:

-

Instrument: A suitable thermogravimetric analyzer.

-

Sample Mass: 5-10 mg

-

Crucible: Alumina or platinum crucible

-

Atmosphere: Inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: Heating from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).

-

Heating Rate: A linear heating rate, typically 10 or 20 K/min.

Thermal Decomposition Pathway

The thermal decomposition of hydroquinones generally proceeds through the formation of semiquinone radicals. In the case of DTBHQ, this would involve the homolytic cleavage of the O-H bond. The primary and major oxidation product of the related compound TBHQ is 2-tert-butyl-1,4-benzoquinone (TBBQ).[6][7] An interconversion between TBHQ and TBBQ has been observed to be crucial for its antioxidant effectiveness.[6][7] At higher temperatures, further degradation can lead to the formation of various smaller aromatic and aliphatic compounds. Dimerization via ether linkages has also been identified as a thermolytic degradation pathway for TBHQ at frying temperatures.[6][7]

Caption: Proposed thermal decomposition pathway of DTBHQ.

Experimental Workflow for Thermal Stability Analysis

The assessment of thermal stability typically involves a systematic workflow employing both TGA and DSC.

Caption: General workflow for thermal stability analysis.

References

- 1. milestonetbhq.org [milestonetbhq.org]

- 2. This compound 99 88-58-4 [sigmaaldrich.com]

- 3. This compound | 88-58-4 [chemicalbook.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. "Chemical decomposition of synthetic antioxidants at high temperature" by Myung-Chul Kim [docs.lib.purdue.edu]

A Technical Guide to Research-Grade 2,5-Di-tert-butylhydroquinone for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on research-grade 2,5-Di-tert-butylhydroquinone (DTBHQ), a key chemical compound utilized in a variety of research applications, particularly in the study of intracellular calcium signaling. This guide details its core properties, identifies key suppliers, and provides experimental protocols for its use in laboratory settings.

Core Properties and Key Suppliers of Research-Grade this compound

This compound, also known as DBHQ, is a synthetic organic compound that functions as a potent and selective inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.[1] Its ability to modulate intracellular calcium levels makes it an invaluable tool for researchers studying cellular signaling pathways implicated in a wide range of physiological and pathological processes.

Several reputable chemical suppliers offer research-grade this compound. The following tables provide a comparative summary of the product specifications from key suppliers to aid researchers in selecting the most suitable product for their experimental needs.

Table 1: General and Physical/Chemical Properties of this compound

| Property | Thermo Scientific Chemicals | Sigma-Aldrich | Santa Cruz Biotechnology | TCI America | Aladdin Scientific |

| Purity | ≥98.0% to 99%[2][3][4] | ≥98.0% to 99%[5] | 99%[6] | >98.0% (GC) | ≥98%[1] |

| Appearance | White to cream to pink to pale brown crystals or powder[3] | Solid[5] | Crystalline Powder | White to Light yellow to Light red powder to crystal | Crystalline Powder |

| Molecular Formula | C₁₄H₂₂O₂[2] | C₁₄H₂₂O₂[5] | C₁₄H₂₂O₂[6] | C₁₄H₂₂O₂ | C₁₄H₂₂O₂[1] |

| Molecular Weight | 222.33 g/mol [7] | 222.32 g/mol [5] | 222.3 g/mol [6] | 222.33 g/mol | 222.32 g/mol [1] |

| CAS Number | 88-58-4[2] | 88-58-4[5] | 88-58-4[6] | 88-58-4 | 88-58-4[1] |

| Melting Point | 212°C to 218°C[2][4] | 216-218 °C (lit.)[5] | Not specified | 215.0 to 222.0 °C | Not specified |

| Solubility | Insoluble in water; soluble in acetone, alcohol, and benzene[7] | Not specified | Not specified | Not specified | Not specified |

Table 2: Available Quantities of this compound from Key Suppliers

| Supplier | Available Quantities |

| Thermo Scientific Chemicals | 250 g, 1 kg, 2.5 kg[2][3][4] |

| Sigma-Aldrich | 25 g, 500 g, 1 kg[5] |

| Santa Cruz Biotechnology | 1 g, 5 g, 25 g[6] |

| TCI America | 25 g, 500 g[8][9] |

| Aladdin Scientific | 100 g[1] |

Signaling Pathways Modulated by this compound

The primary mechanism of action of DTBHQ is the inhibition of the SERCA pump, which is responsible for transporting Ca²⁺ ions from the cytosol into the sarcoplasmic or endoplasmic reticulum (ER). By blocking this pump, DTBHQ leads to an increase in cytosolic Ca²⁺ concentration. This elevation in intracellular calcium can, in turn, modulate a variety of downstream signaling pathways.

Experimental Protocols for the Use of this compound

The following protocols provide a general framework for utilizing DTBHQ in cell-based assays to study its effects on intracellular calcium dynamics.

Preparation of DTBHQ Stock Solution

Due to its low solubility in aqueous solutions, a stock solution of DTBHQ is typically prepared in an organic solvent.

-

Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing DTBHQ stock solutions.

-

Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the final concentration of the organic solvent in the cell culture medium.

-

Procedure:

-

Weigh the desired amount of research-grade DTBHQ powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration.

-

Vortex thoroughly until the DTBHQ is completely dissolved.

-

Store the stock solution at -20°C, protected from light.

-

Measurement of Intracellular Calcium Using Fura-2 AM

This protocol outlines the use of the ratiometric fluorescent calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration following treatment with DTBHQ.

Materials:

-

Cells of interest cultured on glass coverslips or in a multi-well plate suitable for fluorescence microscopy.

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127 (optional, to aid in dye loading)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

DTBHQ stock solution

-

Fluorescence microscope equipped with excitation filters for 340 nm and 380 nm and an emission filter around 510 nm.

Procedure:

-

Cell Preparation:

-

Plate cells on coverslips or in a multi-well plate and grow to the desired confluency.

-

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM loading solution in HBSS. A typical final concentration is 2-5 µM Fura-2 AM. The addition of a small amount of Pluronic F-127 (e.g., 0.02%) can aid in dye solubilization.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the Fura-2 AM loading solution to the cells and incubate at 37°C for 30-60 minutes in the dark.

-

After incubation, wash the cells twice with HBSS to remove extracellular dye.

-

Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.

-

-

Calcium Imaging:

-

Mount the coverslip with the loaded cells onto the microscope stage.

-

Acquire a baseline fluorescence signal by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Add the desired final concentration of DTBHQ to the cells.

-

Continuously record the fluorescence intensity at both excitation wavelengths for the desired duration of the experiment.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration.

-

Plot the F340/F380 ratio over time to visualize the changes in intracellular calcium induced by DTBHQ.

-

This technical guide provides a foundational understanding of research-grade this compound and its application in studying cellular signaling. For specific experimental conditions and troubleshooting, researchers should consult relevant peer-reviewed literature and the technical documentation provided by the suppliers.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound, 99% 2.5 kg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 98+% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 150840010 [thermofisher.com]

- 5. This compound 99 88-58-4 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. This compound, 99% 1 kg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. calpaclab.com [calpaclab.com]